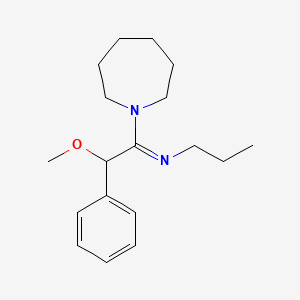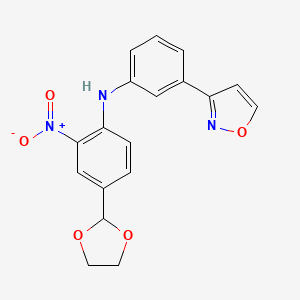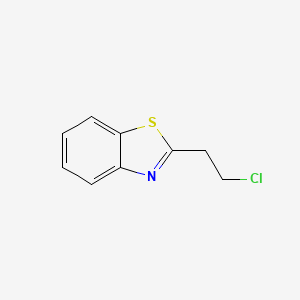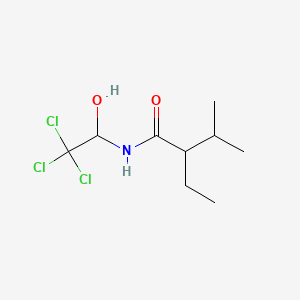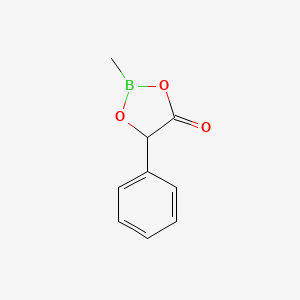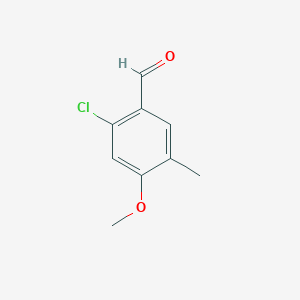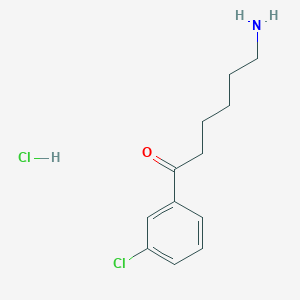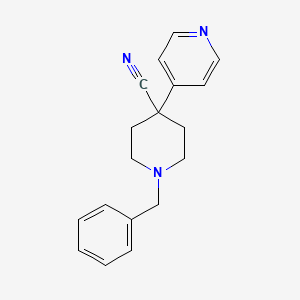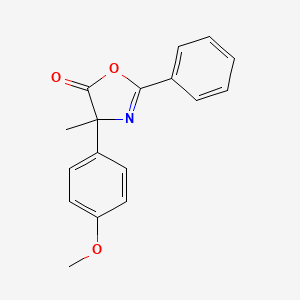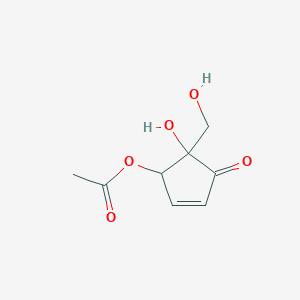
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate is a complex organic compound with a unique structure that includes a cyclopentene ring, hydroxyl groups, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopentene ring followed by the introduction of hydroxyl groups and the acetate ester. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may include the use of renewable biomass-derived intermediates, such as 5-(hydroxymethyl)furfural, which can be transformed into the target compound through a series of catalytic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These interactions can modulate metabolic pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring structure.
2,5-Diformylfuran: Another derivative of 5-(hydroxymethyl)furfural with aldehyde groups.
5-Methylfurfural: A methylated analog of 5-(hydroxymethyl)furfural.
Uniqueness
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate is unique due to its cyclopentene ring structure combined with hydroxyl and acetate functional groups. This combination provides distinct reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
CAS-Nummer |
68907-80-2 |
|---|---|
Molekularformel |
C8H10O5 |
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
[5-hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H10O5/c1-5(10)13-7-3-2-6(11)8(7,12)4-9/h2-3,7,9,12H,4H2,1H3 |
InChI-Schlüssel |
AGNRGFRAFJOXHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C=CC(=O)C1(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)
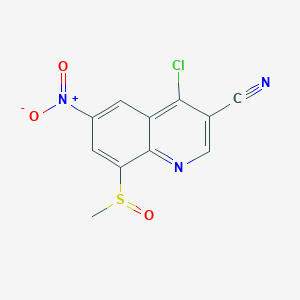
![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)
